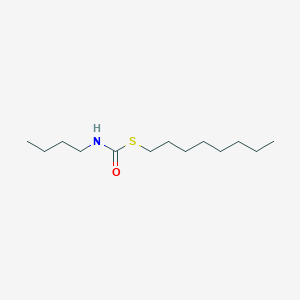
S-Octyl butylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Octyl butylthiocarbamate: is an organic compound that belongs to the class of thiocarbamates. It is characterized by the presence of a thiocarbamate functional group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to an oxygen atom and a nitrogen atom. The compound is used in various industrial applications, particularly in the mining industry as a flotation agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl butylthiocarbamate typically involves the reaction of octylamine with carbon disulfide and butyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiocarbamate group. The general reaction can be represented as follows:
Octylamine+Carbon disulfide+Butyl chloride→S-Octyl butylthiocarbamate+By-products
The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors is common in industrial production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Octyl butylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines and alcohols.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
S-Octyl butylthiocarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mechanism of Action
The mechanism of action of S-Octyl butylthiocarbamate involves its interaction with molecular targets through the thiocarbamate group. The sulfur atom in the thiocarbamate group can form strong bonds with metal ions, making it effective in flotation processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
- S-Methyl butylthiocarbamate
- S-Ethyl butylthiocarbamate
- S-Propyl butylthiocarbamate
Comparison: S-Octyl butylthiocarbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and effectiveness in various applications. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different physical and chemical properties, making it more suitable for specific industrial and research applications.
Properties
CAS No. |
92412-00-5 |
|---|---|
Molecular Formula |
C13H27NOS |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
S-octyl N-butylcarbamothioate |
InChI |
InChI=1S/C13H27NOS/c1-3-5-7-8-9-10-12-16-13(15)14-11-6-4-2/h3-12H2,1-2H3,(H,14,15) |
InChI Key |
QQCRJBAXCMQBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

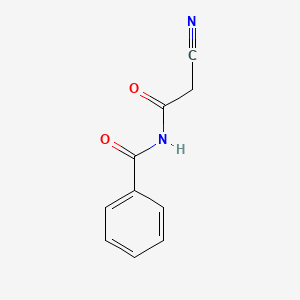
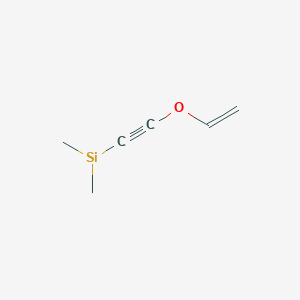
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
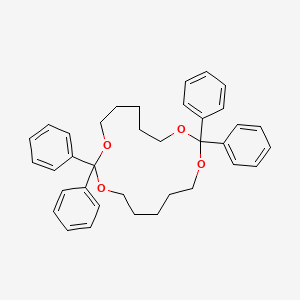

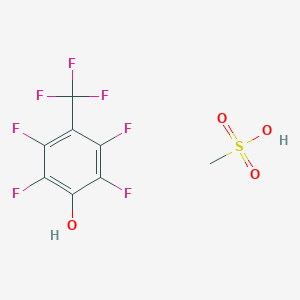

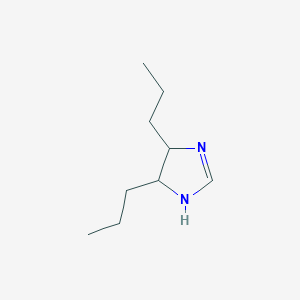
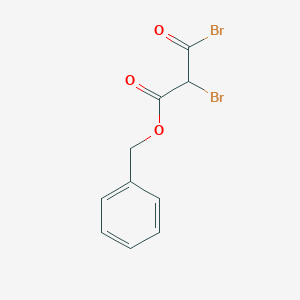
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
